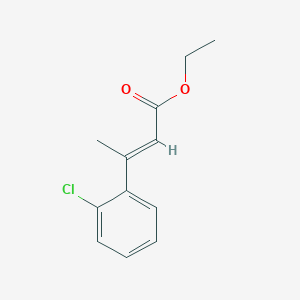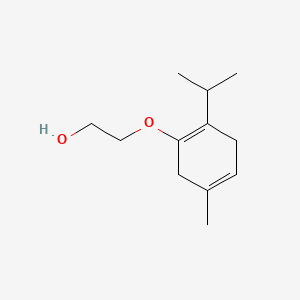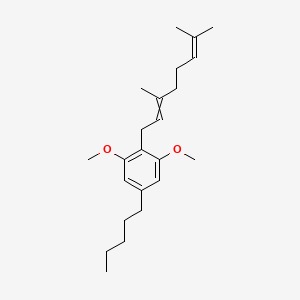
3/,4/-Di-O-acetyl-2/,6/-di-O-p-coumaroylastragalin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3/,4/-Di-O-acetyl-2/,6/-di-O-p-coumaroylastragalin is a flavonoid that can be isolated from Quercus ilex . It is a natural compound exhibiting remarkable antioxidant and anti-inflammatory abilities .
Synthesis Analysis
The synthesis of this compound is not widely documented in the literature. It is primarily isolated from natural sources .Molecular Structure Analysis
The molecular formula of this compound is C43H36O17 . It belongs to the class of compounds known as flavonoids .Physical And Chemical Properties Analysis
This compound is a yellow powder . Its molecular weight is 824.74 .Applications De Recherche Scientifique
Chemical Characterization and Isolation : Acylated glycosides related to 3',4'-Di-O-acetyl-2',6'-di-O-p-coumaroylastragalin have been isolated from natural sources, like Picea obovata needles. Their physicochemical properties and behavior under hydrolysis and saponification conditions have been studied, contributing to the understanding of their chemical structure and stability (Zapesochnaya et al., 1980).
Xanthine Oxidase Inhibition : Compounds structurally similar to 3',4'-Di-O-acetyl-2',6'-di-O-p-coumaroylastragalin have been found in Alsophila spinulosa leaves. These compounds, including astragalin, exhibit inhibitory effects on xanthine oxidase, an enzyme relevant in conditions like gout and hepatitis (Chiang et al., 1994).
Regio-Specific Acetylation in Bioactive Molecules : Research on AmAT19, an acetyltransferase from Astragalus membranaceus, shows its ability to catalyze specific acetylation of bioactive molecules, including triterpenes and steroids. This indicates the potential of manipulating acetylation for enhancing the bioactivity of compounds like 3',4'-Di-O-acetyl-2',6'-di-O-p-coumaroylastragalin (Wang et al., 2021).
Antitumor Activity : Related coumaroyl compounds have been investigated for their antitumor activity, particularly against lung cancer. They have been found to induce apoptosis in cancer cells through mitochondrial pathways, suggesting potential therapeutic applications for similar acylated flavonoids (Peng et al., 2015).
Antioxidant and Cytoprotective Effects : Studies comparing flavonoid glycosides like astragalin and tiliroside, which contain p-coumaroyl moieties, have shown significant antioxidant and cytoprotective effects. These effects are attributed to the presence of the p-coumaroyl group, suggesting similar properties might be expected in 3',4'-Di-O-acetyl-2',6'-di-O-p-coumaroylastragalin (Li et al., 2017).
Synthesis and Biological Activity of Coumarin Derivatives : Research on the synthesis of various coumarin derivatives has shown their potential as antimicrobial and antioxidant agents, as well as their ability to act as cytotoxic agents against different cancer cell lines (Kumar et al., 2020).
Fluorescent Properties : Coumarin derivatives have been synthesized and studied for their fluorescent properties, which could be relevant in applications such as living cell imaging and the development of new materials for organic light-emitting diodes (OLEDs) (Chen et al., 2012).
Orientations Futures
Propriétés
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4-diacetyloxy-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-5-[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H36O17/c1-22(44)55-39-33(21-54-34(51)17-7-24-3-11-27(46)12-4-24)58-43(42(41(39)56-23(2)45)59-35(52)18-8-25-5-13-28(47)14-6-25)60-40-37(53)36-31(50)19-30(49)20-32(36)57-38(40)26-9-15-29(48)16-10-26/h3-20,33,39,41-43,46-50H,21H2,1-2H3/b17-7+,18-8-/t33-,39-,41+,42-,43+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLHDGGEJKVLAF-ASZZAFOJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C=CC2=CC=C(C=C2)O)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)COC(=O)C=CC6=CC=C(C=C6)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H](O[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)/C=C\C2=CC=C(C=C2)O)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)COC(=O)/C=C/C6=CC=C(C=C6)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H36O17 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
824.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Tricyclo[3.2.1.0~2,7~]octane-2-carboxylic acid](/img/structure/B571585.png)
![4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B571586.png)
![4,4''-Bis(2-ethylhexyl)-3',4',5',6'-tetrakis[4-(2-ethylhexyl)phenyl]-1,1':2',1''-terphenyl](/img/no-structure.png)
![1-(2-Ethylhexyl)-4-[2-[4-(2-ethylhexyl)phenyl]ethynyl]benzene](/img/structure/B571588.png)
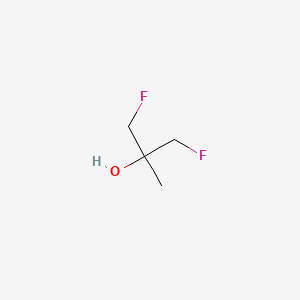

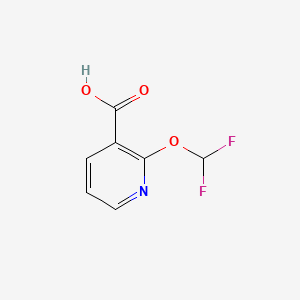

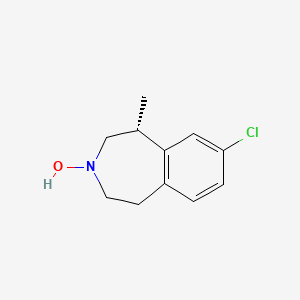
![Acetamide, N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-](/img/structure/B571599.png)
